

Xylenol orange tetrasodium salt solubility in water and organic solvents

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Xylenol orange tetrasodium salt,
IND*

Cat. No.: *B1635214*

[Get Quote](#)

An In-depth Technical Guide to the Solubility of Xylenol Orange Tetrasodium Salt

For researchers, scientists, and professionals in drug development, a thorough understanding of a compound's solubility is fundamental. Xylenol orange tetrasodium salt is a widely used metallochromic indicator and chelating agent, making its solubility characteristics in various media critical for its application in analytical chemistry, biochemistry, and environmental science.^{[1][2][3]} This guide provides a comprehensive overview of its solubility in water and organic solvents, detailed experimental protocols for solubility determination, and a logical workflow for this process.

Solubility of Xylenol Orange Tetrasodium Salt

Xylenol orange tetrasodium salt is the salt form of xylenol orange, a chemical modification that significantly enhances its water solubility.^{[2][3]} As a salt, it is generally characterized by high polarity, making it readily soluble in aqueous solutions but poorly soluble in most non-polar organic solvents.

Quantitative Solubility Data

The solubility of xylenol orange tetrasodium salt can vary based on factors such as compound purity, temperature, and the specific experimental method employed. The data compiled from various technical sources are presented below.

Solvent	Reported Solubility	Conditions / Notes	Source(s)
Water	510 g/L (510 mg/mL)	-	[4]
~320 g/L (320 mg/mL)	at 20°C	[5]	
200 mg/mL	-	[6]	
20 mg/mL	Requires sonication for dissolution	[7] [8]	
Dimethyl Sulfoxide (DMSO)	8.33 mg/mL	Requires sonication for dissolution	[7] [8]

Note: The significant variation in reported aqueous solubility may be attributed to differences in the purity of commercial preparations, which have historically been known to contain impurities. [\[6\]](#)

Qualitative Solubility Observations

- Water: Generally described as "soluble," "water soluble," or "miscible".[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#) Its high water solubility is a key feature for its use in titrations and other aqueous analytical methods. [\[1\]](#)
- Organic Solvents: While quantitative data is scarce for most organic solvents, the tetrasodium salt structure suggests low solubility in non-polar solvents. Its mobility in the environment is considered high due to its water solubility.[\[12\]](#) For in vivo studies, complex solvent systems are often required, such as a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[\[7\]](#)

Experimental Protocol for Solubility Determination

The determination of a compound's equilibrium solubility is a critical step in its characterization. The "shake-flask" method is a widely accepted and reliable technique for this purpose.[\[13\]](#)[\[14\]](#)

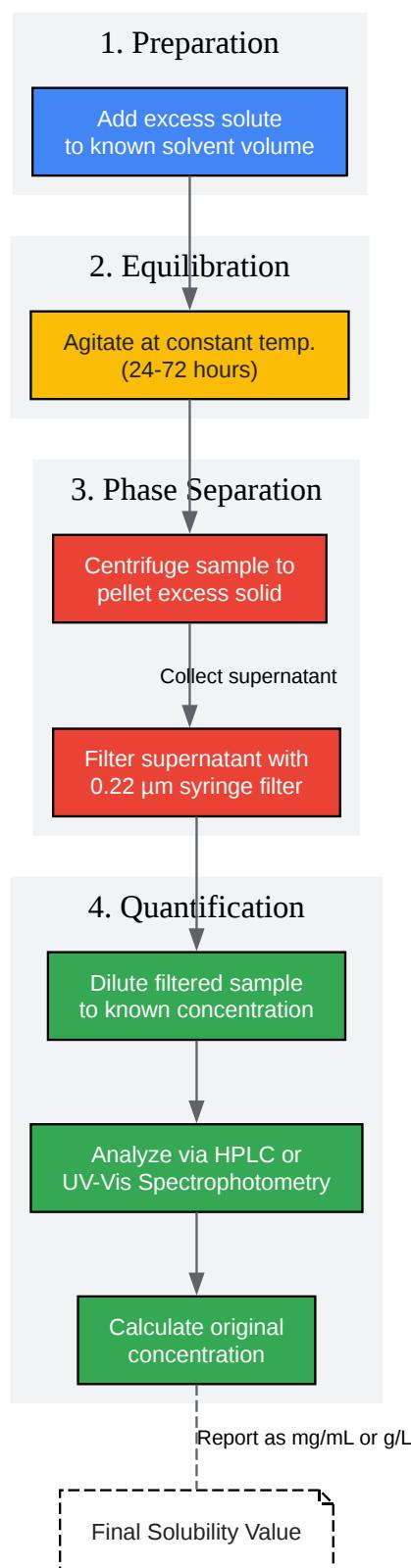
Principle

An excess amount of the solid compound is agitated in a specific solvent at a constant temperature for a sufficient period to allow the system to reach equilibrium between the

dissolved and undissolved solute. The concentration of the solute in the resulting saturated solution is then quantified.[13]

Materials and Equipment

- Xylenol Orange Tetrasodium Salt
- Solvent of interest (e.g., deionized water, DMSO)
- Analytical balance
- Sealed glass vials or flasks (e.g., screw-cap vials)
- Constant temperature shaker or orbital incubator
- Centrifuge
- Syringes and chemically inert syringe filters (e.g., 0.22 μ m PTFE)
- Volumetric flasks and pipettes
- Analytical instrument for quantification (e.g., UV-Vis Spectrophotometer, HPLC)


Detailed Methodology

- Preparation: Add an excess amount of xylenol orange tetrasodium salt to a pre-determined volume of the solvent in a sealed vial. The amount should be sufficient to ensure a solid phase remains after equilibrium is reached.
- Equilibration: Place the sealed vial in a shaker and agitate at a constant temperature (e.g., 25°C) for an extended period, typically 24 to 72 hours, to ensure equilibrium is fully established.[13]
- Phase Separation: After equilibration, remove the vial and allow it to stand to let the excess solid settle. To ensure complete separation of the undissolved solid from the saturated solution, centrifuge the vial at high speed.[13]

- Sample Collection: Carefully withdraw a known volume of the clear supernatant using a syringe.
- Filtration: Immediately filter the collected supernatant through a chemically inert syringe filter into a clean vial. This step is crucial to remove any remaining microscopic particles.[13]
- Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.
- Quantification: Analyze the diluted sample using a calibrated analytical method, such as UV-Vis spectrophotometry (measuring absorbance at the λ_{max} of xylene orange, ~575-585 nm in 0.1N NaOH) or High-Performance Liquid Chromatography (HPLC).[13][15]
- Calculation: Calculate the concentration of the original saturated solution by multiplying the measured concentration by the dilution factor. The final solubility is typically reported in mg/mL or g/L.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for determining the solubility of a chemical compound using the shake-flask method.

[Click to download full resolution via product page](#)

Caption: Workflow for determining equilibrium solubility via the shake-flask method.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. chemicalworlds.com [chemicalworlds.com]
- 3. dawnscientific.com [dawnscientific.com]
- 4. Xylenol orange tetrasodium salt CAS 3618-43-7 | 108677 [merckmillipore.com]
- 5. carlroth.com [carlroth.com]
- 6. Xylenol orange - Wikipedia [en.wikipedia.org]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. XYLENOL ORANGE TETRASODIUM SALT ACS GRADE | Marine Chemicals,Tank Cleaning Chemicals,Water Chemicals Products,Cooling Water Treatment Chemicals [rx-sol.com]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. Xylenol Orange, sodium salt, pure, water soluble 1 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 12. fishersci.com [fishersci.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. RXSOL | THINK CHEMICALS | THINK RXMARINE [rxmarine.com]
- To cite this document: BenchChem. [Xylenol orange tetrasodium salt solubility in water and organic solvents]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1635214#xylenol-orange-tetrasodium-salt-solubility-in-water-and-organic-solvents>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com